N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Overview
Description
N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of sulfonamides.
Preparation Methods
The synthesis of N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide involves several steps. One common method includes the reaction of 2-methoxybenzenesulfonamide with thioamide under specific conditions to form the thiazole ring. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The final product is obtained after purification through recrystallization .
Chemical Reactions Analysis
N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.
Medicine: It is being investigated for its potential use in the treatment of bacterial infections and other diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. The compound competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, which is essential for the production of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death .
Comparison with Similar Compounds
N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide can be compared with other sulfonamide derivatives such as:
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
These compounds share similar structural motifs but differ in their specific functional groups and biological activities. This compound is unique due to its thiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8(16)14-12-13-7-11(20-12)21(17,18)15-9-5-3-4-6-10(9)19-2/h3-7,15H,1-2H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEMTVHYSUNERQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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